2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine
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Overview
Description
2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine is a heterocyclic compound that belongs to the phenazine family. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine can be achieved through various synthetic routes. One common method involves the condensation of 1,2-diaminobenzene with 2-chlorobenzaldehyde under oxidative conditions . The reaction typically requires a catalyst such as palladium or copper and is carried out in a solvent like ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine undergoes several types of chemical reactions, including:
Scientific Research Applications
2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its antitumor properties, it is being investigated for its potential use in cancer therapy.
Industry: The compound’s stability and reactivity make it useful in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication and transcription processes . Additionally, it can inhibit the activity of topoisomerases, enzymes responsible for maintaining DNA topology during cell division . These interactions lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antibiotic properties.
What sets this compound apart is its unique combination of a chlorophenyl group and an imidazo[4,5-b]phenazine core, which enhances its biological activity and stability .
Biological Activity
The compound 2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine is a member of the imidazo-phenazine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H11ClN4
- SMILES Notation : C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)Cl
The structure features a phenazine core fused with an imidazole ring and a chlorophenyl substituent, which is believed to influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and substitution processes. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo-phenazine derivatives. For instance, the compound has shown promising activity against various cancer cell lines:
- Acute Myeloid Leukemia (AML) : The compound exhibited significant cytotoxic effects with EC50 values substantially lower than those observed in normal cells, indicating selective toxicity towards cancer cells .
- Mechanism of Action : Proposed mechanisms include:
- DNA Intercalation : Disruption of DNA integrity leading to apoptosis.
- Reactive Oxygen Species (ROS) Production : Inducing oxidative stress in cancer cells.
- Inhibition of Topoisomerases : Preventing DNA replication and transcription processes.
Inhibition of Viral Proteases
Another area of interest is the compound's potential as an inhibitor of viral proteases. In vitro studies have demonstrated that certain derivatives can inhibit the NS2B-NS3 protease of the dengue virus, with IC50 values indicating effective binding and inhibition . The binding energy calculated through molecular docking studies suggests a favorable interaction with the active site of the protease.
Case Studies and Research Findings
Properties
CAS No. |
114991-75-2 |
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Molecular Formula |
C19H11ClN4 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C19H11ClN4/c20-12-6-2-1-5-11(12)19-23-17-9-15-16(10-18(17)24-19)22-14-8-4-3-7-13(14)21-15/h1-10,21H |
InChI Key |
OFIZTDMIKVXTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)Cl |
Origin of Product |
United States |
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